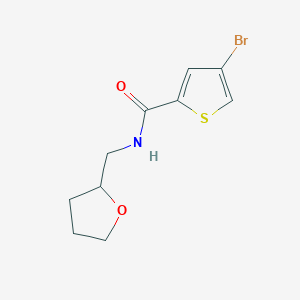
4-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of thiophene to obtain 4-bromothiophene. The reaction conditions often involve low temperatures (e.g., -78°C) and the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) .
Chemical Reactions Analysis
4-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups through reactions such as Suzuki coupling.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: These compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The unique electronic properties of thiophene derivatives make them suitable for use in various electronic devices.
Mechanism of Action
The mechanism of action of 4-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxamide group can influence its binding affinity and specificity .
Comparison with Similar Compounds
4-bromo-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide: Another thiophene derivative with different functional groups, used in different applications.
The uniqueness of this compound lies in its specific substituents, which can impart distinct properties and applications.
Properties
Molecular Formula |
C10H12BrNO2S |
|---|---|
Molecular Weight |
290.18 g/mol |
IUPAC Name |
4-bromo-N-(oxolan-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H12BrNO2S/c11-7-4-9(15-6-7)10(13)12-5-8-2-1-3-14-8/h4,6,8H,1-3,5H2,(H,12,13) |
InChI Key |
BABUSKGPBJBONX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















